D- vs. L-Enantiomer Optical Rotation and Stereochemical Differentiation
D-Alanine isopropyl ester hydrochloride exhibits specific optical rotation of -1.0 to -3.0° (c=2, MeOH), directly opposite in sign to the L-enantiomer (CAS 62062-65-1), which shows +1.0 to +3.0° (c=2, MeOH) under identical conditions . This stereochemical inversion is critical for applications requiring a specific chiral configuration. A validated HPLC method has been patented for separating D-alanine isopropyl ester hydrochloride from its L-enantiomer after derivatization, enabling accurate determination of enantiomeric purity in procurement quality control [1].
| Evidence Dimension | Optical rotation |
|---|---|
| Target Compound Data | -1.0 to -3.0° (c=2, MeOH) |
| Comparator Or Baseline | L-Alanine isopropyl ester hydrochloride (CAS 62062-65-1): +1.0 to +3.0° (c=2, MeOH) |
| Quantified Difference | Opposite sign; absolute difference of 2-6° |
| Conditions | c=2 in methanol, 20°C |
Why This Matters
This difference enables definitive identity confirmation and ensures procurement of the correct enantiomer for stereospecific synthesis, preventing costly errors in chiral drug development.
- [1] Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof. Patent CN111999410A, 2020. View Source
